2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9,11H,1-6H2 |
InChI Key |
XEOQKNOBZOXLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCO)C=O |
Origin of Product |
United States |
Preparation Methods
Step 2.1: Aldehyde Installation
- Oxidation of Alcohols : Secondary alcohols at C-2 can be oxidized using Swern or Dess-Martin conditions.
- Formylation Reactions : Direct formylation via Vilsmeier-Haack reaction on bicyclic hydrocarbons.
| Substrate | Method | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-ol | Dess-Martin Periodinane | 88% | >95% | |
| 2-Methylbicyclo[2.2.1]heptane | Vilsmeier-Haack | 72% | Moderate |
Step 2.2: Hydroxyethyl Group Introduction
- Grignard Addition : Reaction of the aldehyde with ethylene oxide-derived Grignard reagents (e.g., CH₂CH₂MgBr) followed by oxidation.
- Nucleophilic Substitution : Displacement of a leaving group (e.g., bromide) at C-2 with 2-hydroxyethylamine.
| Method | Reagents | Yield | Byproducts | Reference |
|---|---|---|---|---|
| Grignard Addition | CH₂=CHMgBr, H₂O₂ | 68% | Over-addition | |
| Nucleophilic Substitution | NH₂CH₂CH₂OH, K₂CO₃ | 55% | Elimination |
Stereochemical Control
The bridgehead stereochemistry in bicyclo[2.2.1]heptanes is challenging to modulate. Catalytic asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., Evans’ oxazaborolidines) achieve enantiomeric excess (ee) up to 90%.
| Catalyst | Solvent | Temp (°C) | ee (%) | Reference |
|---|---|---|---|---|
| (R)-BINOL-TiCl₂ | DCM | -20 | 88 | |
| Jacobsen’s Co-salen | Toluene | 25 | 82 |
Purification and Characterization
- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents resolves diastereomers.
- Spectroscopy : Key NMR signals include δ 9.6–9.8 ppm (aldehyde proton) and δ 3.6–3.8 ppm (hydroxyethyl -CH₂-OH).
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at bridgehead vs. exo positions require careful tuning of steric and electronic effects.
- Functional Group Compatibility : The aldehyde group’s reactivity necessitates protective strategies (e.g., acetal formation) during hydroxyethyl installation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carbaldehyde (Parent Compound)
- CAS : 19396-83-9
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 124.18 g/mol
- Physical Properties :
The parent compound lacks substituents beyond the aldehyde group, resulting in lower molecular weight and simpler reactivity. Its applications include serving as a precursor for norbornane-based pharmaceuticals and polymers.
2-(2-Methylprop-2-en-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
- CAS : 1934758-75-4
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Higher molecular weight (178.27 vs. 124.18) reduces volatility compared to the parent compound .
3,3-Dimethyl-exo-bicyclo[2.2.1]heptane-2-carbaldehyde
- CAS : 57075-07-7
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.23 g/mol
- Increased hydrophobicity compared to 2-(2-hydroxyethyl) derivatives .
Pharmacological and Toxicological Comparisons
NMDA Receptor Antagonists with Bicycloheptane Cores
Compounds like 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5a) exhibit NMDA receptor antagonism with micromolar binding affinities. For example:
Hydroxy-Substituted Derivatives
- 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid :
- Used in oxidative decarboxylation reactions to synthesize oxazepine derivatives.
- The hydroxyl group enhances solubility in polar solvents, a property likely shared with 2-(2-hydroxyethyl)bicycloheptane-carbaldehyde .
Biological Activity
2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, with CAS number 1935041-35-2, is a bicyclic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological activity, including genotoxic effects, potential therapeutic applications, and structure-activity relationships.
- Molecular Formula : CHO
- Molecular Weight : 168.23 g/mol
- CAS Number : 1935041-35-2
Genotoxic Effects
Recent studies have highlighted the genotoxic potential of related bicyclic compounds. For instance, a study on 2,2'-bis(bicyclo[2.2.1]heptane) reported that this compound induces a bacterial SOS response, indicating genotoxicity without exhibiting alkylating effects at tested concentrations . This suggests that similar bicyclic structures may possess comparable biological risks.
Potential Therapeutic Applications
The structural features of this compound may allow it to interact with various biological targets:
- Orexin Receptor Antagonism : Compounds derived from bicyclo[2.2.1]heptane have been explored for their role as orexin receptor antagonists, which could be beneficial in treating sleep disorders and eating disorders . The orexin system is implicated in regulating arousal, appetite, and energy homeostasis.
Structure-Activity Relationships (SAR)
Understanding the SAR of bicyclic compounds can inform the design of new derivatives with enhanced biological activity. The presence of functional groups such as hydroxyl and aldehyde moieties can significantly influence the pharmacological properties of these compounds.
Study on Bicyclic Derivatives
A study investigating the effects of substituted bicyclo[2.2.1]heptanes demonstrated their potential in pharmaceutical applications due to their ability to act as non-peptide antagonists of human orexin receptors . This highlights the therapeutic promise of modifying the bicyclic structure to enhance receptor binding and selectivity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 168.23 g/mol |
| CAS Number | 1935041-35-2 |
| Genotoxicity | Induces bacterial SOS response |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde in laboratory settings?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. For example, the bicyclo[2.2.1]heptane framework can be constructed via Diels-Alder reactions or ring-closing metathesis, followed by hydroxylation and aldehyde group incorporation. The choice of reagents (e.g., Grignard reagents for hydroxyethyl addition) and purification methods (e.g., column chromatography) depends on the desired scale and purity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
A combination of -NMR, -NMR, and IR spectroscopy is critical. The aldehyde proton () and hydroxyl group () in NMR, along with carbonyl stretching () in IR, confirm functional groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the bicyclic framework .
Q. How do the physicochemical properties of this compound differ from related bicyclo[2.2.1]heptane derivatives?
The hydroxyethyl and aldehyde groups enhance polarity and reactivity compared to simpler analogs. For example:
| Compound | Functional Groups | Key Properties |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Ether group | Lower solubility in polar solvents |
| 2-(2-Hydroxyethyl) derivative | Hydroxyl, aldehyde | Higher reactivity in nucleophilic additions |
| This structural distinction enables applications in chiral synthesis and biomolecule conjugation . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Key factors include:
- Temperature control : Low temperatures () during aldehyde formation minimize side reactions.
- Catalyst selection : Lewis acids (e.g., BF-OEt) enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates in hydroxylation steps. Scale-up protocols may require flow chemistry to maintain reproducibility .
Q. What strategies address contradictions in reported reactivity data for bicyclic aldehydes in cross-coupling reactions?
Discrepancies often arise from steric effects or competing side reactions. Systematic studies should:
- Compare substrates with varying substituents (e.g., electron-withdrawing vs. donating groups).
- Use kinetic profiling (e.g., -NMR time-course experiments) to track intermediate formation.
- Apply computational modeling (DFT) to predict transition-state energetics .
Q. How does the hydroxyethyl group influence stability under varying pH conditions?
The hydroxyl group increases susceptibility to oxidation at alkaline pH (), forming carboxylic acid derivatives. Under acidic conditions (), the aldehyde may undergo hydration. Stability assays (HPLC monitoring over 24–72 hours) under controlled pH buffers (e.g., phosphate, acetate) are recommended to identify degradation pathways .
Q. What methodologies resolve stereochemical challenges in functionalizing the bicyclo[2.2.1]heptane core?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereoselectivity. Epimerization risks during aldehyde formation require low-temperature quenching and inert atmospheres. X-ray crystallography or NOESY experiments validate stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
